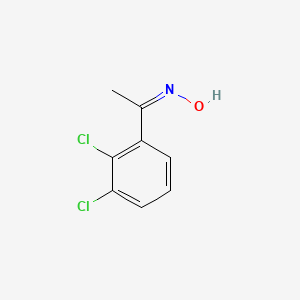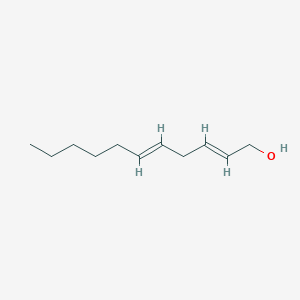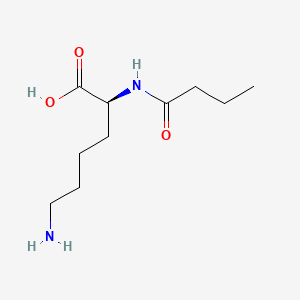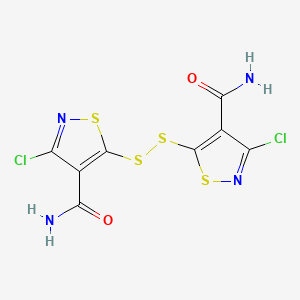
4-Isothiazolecarboxamide, 5,5'-dithiobis(3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is a compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) typically involves the reaction of 3-chloroisothiazole with a disulfide reagent under controlled conditions. The reaction is carried out in an inert organic solvent, such as an aromatic hydrocarbon or a halogenated aliphatic hydrocarbon, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein thiol modifications and redox biology.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) involves its interaction with thiol groups in proteins. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein function. This interaction is particularly relevant in the inhibition of enzymes like HDACs, where the compound blocks the active site and prevents substrate binding .
Comparación Con Compuestos Similares
3,4-Dihaloisothiazolo[4,5,d]isothiazole: Another compound with a similar isothiazole structure but different halogen substitutions.
5,5’-Dithiobis(2-nitrobenzoic acid):
Uniqueness: 4-Isothiazolecarboxamide, 5,5’-dithiobis(3-chloro-) is unique due to its specific disulfide linkage and chloro substitution, which confer distinct chemical reactivity and biological activity. Its ability to selectively modify protein thiols makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
1032-07-1 |
|---|---|
Fórmula molecular |
C8H4Cl2N4O2S4 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
5-[(4-carbamoyl-3-chloro-1,2-thiazol-5-yl)disulfanyl]-3-chloro-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H4Cl2N4O2S4/c9-3-1(5(11)15)7(17-13-3)19-20-8-2(6(12)16)4(10)14-18-8/h(H2,11,15)(H2,12,16) |
Clave InChI |
NIKVGLIDATUONO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


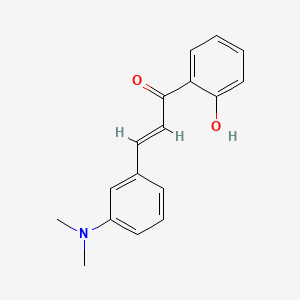


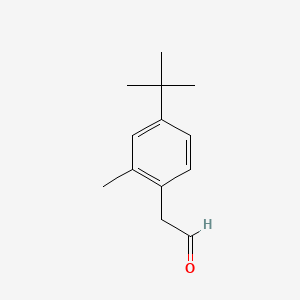
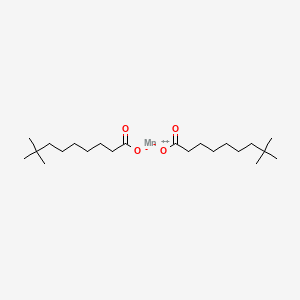
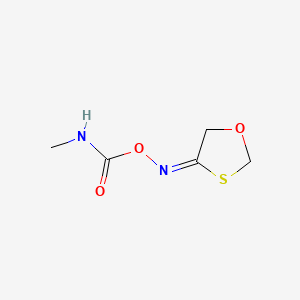
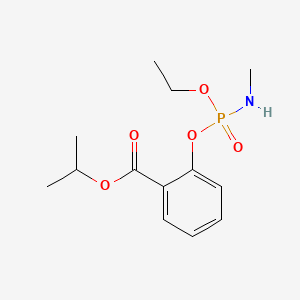
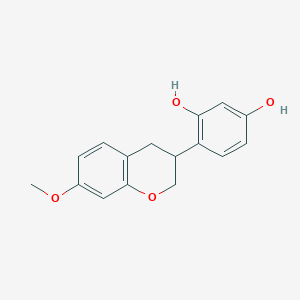

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)

